3-(2-Methoxyphenyl)pyridine
Description
3-(2-Methoxyphenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a 2-methoxyphenyl group. The methoxy group enhances lipophilicity and influences electronic interactions, making it a critical pharmacophore in drug design .
Properties
IUPAC Name |
3-(2-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWPLQGCHSVXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399712 | |
| Record name | 3-(2-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5958-01-0 | |
| Record name | 3-(2-Methoxyphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5958-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes a palladium catalyst to couple a boronic acid derivative of 2-methoxyphenyl with a halogenated pyridine. The reaction typically occurs under mild conditions and is tolerant of various functional groups .
Another method involves the direct arylation of pyridine with 2-methoxyphenyl halides using transition metal catalysts such as palladium or nickel. This method offers a straightforward route to the target compound with high regioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Lithium-Mediated Dimerization
When treated with lithium 2,2,6,6-tetramethylpiperidide (LTMP) in THF at room temperature, 3-(2-methoxyphenyl)pyridine undergoes a single-electron transfer (SET) mechanism, leading to dimerization. The product is a C6–C6′ coupled dimer (compound 13 ) .
Mechanistic Pathway
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Lithiation: LTMP abstracts a proton, generating a radical anion.
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Dimerization: Radical coupling at the pyridine C6 position forms the dimer.
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Quenching: Hydrolysis yields the final dimerized product.
Key Observations
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No metallation occurs with n-BuLi; instead, nucleophilic addition products dominate .
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The reaction is temperature-dependent: dimerization proceeds exclusively at room temperature, while lower temperatures favor alternative pathways .
Bromination at C2
2-Bromo-3-(2-methoxyphenyl)pyridine (CAS 335643-08-8) is a key derivative, synthesized via direct bromination of this compound. While the exact conditions are not detailed in the provided sources, bromination likely occurs at the pyridine C2 position due to electrophilic aromatic substitution directed by the methoxy group’s electron-donating effect .
Applications
-
The bromo derivative serves as a precursor for Suzuki–Miyaura cross-coupling , enabling further functionalization with aryl/heteroaryl boronic acids .
Competing Pathways During Metallation
Attempts to deprotonate this compound with strong bases (e.g., LTMP) often lead to side reactions:
Scientific Research Applications
Biological Activities
3-(2-Methoxyphenyl)pyridine has been studied for its potential biological activities, particularly in the context of anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related thieno[3,2-b]pyridine derivatives demonstrate selective antiproliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468) . The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest.
- Case Study : A study evaluated the effects of a thieno[3,2-b]pyridine derivative with a similar structure to this compound. The compound exhibited a GI50 value of 13 μM against MDA-MB-231 cells, indicating potent growth inhibition .
Anti-inflammatory Effects
Pyridine derivatives have also been investigated for their anti-inflammatory properties. The synthesis of various pyrimidine derivatives has shown promising results in inhibiting COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes .
Suzuki Coupling Reaction
One efficient method involves the Suzuki-Miyaura cross-coupling reaction between boronic acids and activated pyridines. This method allows for the formation of various substituted pyridines with high yields.
- Example Reaction :
This reaction typically requires a palladium catalyst and a base such as potassium carbonate under an inert atmosphere .
Material Science Applications
In addition to biological applications, this compound derivatives are being explored in material science for their electrochemical properties and potential use in molecular electronics.
Coordination Chemistry
The compound can form coordination complexes with transition metals, which can be utilized in sensors or as catalysts in organic reactions. The presence of the methoxy group enhances its ability to interact with metal ions, thereby tailoring the properties of the resulting complexes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Selenylated Derivatives
Compound : 3-((2-Methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine (IP-Se-06)
Comparison :
| Parameter | 3-(2-Methoxyphenyl)pyridine | IP-Se-06 |
|---|---|---|
| Core Structure | Pyridine | Imidazo[1,2-a]pyridine |
| Substituents | 2-Methoxyphenyl | Selenyl, methyl, phenyl |
| IC50 (Glioblastoma) | N/A | 1.8 µM |
| Selectivity Index (SI) | N/A | 36.5 |
Fluorinated Pyrazolo Derivatives
Compound: 6-(2,4-Difluorophenoxy)-3-(2-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine (30)
Comparison :
| Parameter | This compound | Compound 30 |
|---|---|---|
| Core Structure | Pyridine | Pyrazolo[4,3-c]pyridine |
| Substituents | 2-Methoxyphenyl | 2,4-Difluorophenoxy |
| Metabolic Stability | Moderate | High (fluorine effect) |
Piperazine Derivatives
Compounds: HBK14-HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)
- Structure: Piperazine ring linked to 2-methoxyphenyl and phenoxy-ethoxyethyl groups .
- Bioactivity : Designed as CNS agents; structural variations (e.g., chloro, methyl groups) optimize blood-brain barrier penetration and receptor affinity.
- Key Feature: The 2-methoxyphenyl group enhances serotonin receptor binding, while phenoxy-ethoxyethyl chains modulate solubility .
Comparison :
| Parameter | This compound | HBK14-HBK19 |
|---|---|---|
| Core Structure | Pyridine | Piperazine |
| Target | N/A | Serotonin receptors |
| Solubility | Moderate | Tunable via side chains |
Imidazo[1,5-a]pyridine Derivatives
Compound : 1-(2-Methoxyphenyl)-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyridine hydrochloride (5a)
- Structure : Imidazo[1,5-a]pyridine core with 2-methoxyphenyl and pyrrolidinyl groups .
- Bioactivity: Demonstrated inhibitory activity against insulin-regulated aminopeptidase (IRAP), a target for cognitive disorders.
- Advantage : The rigid imidazo[1,5-a]pyridine core improves metabolic stability compared to simpler pyridines .
Comparison :
| Parameter | This compound | Compound 5a |
|---|---|---|
| Core Structure | Pyridine | Imidazo[1,5-a]pyridine |
| Enzyme Inhibition | N/A | IRAP inhibition |
| Metabolic Stability | Moderate | High |
Biological Activity
3-(2-Methoxyphenyl)pyridine is a compound with significant biological activity, and its study has garnered interest in various fields including medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves methods such as cross-coupling reactions or condensation techniques. For instance, one method includes the reaction of 2-methoxyphenylboronic acid with pyridine derivatives under palladium catalysis, yielding the desired compound in moderate to high yields .
Biological Activity
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity:
Research has shown that derivatives of this compound demonstrate selective antiproliferative effects against various cancer cell lines. For example, N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide exhibited an IC50 range of 0.1–100 µM against HeLa and BxPC-3 cell lines . The presence of the methoxy group enhances electron density on the aromatic system, which may contribute to its antiproliferative effects.
2. Antichlamydial Activity:
Studies indicate that certain pyridine derivatives can inhibit the growth of Chlamydia trachomatis, a major cause of sexually transmitted infections. Compounds based on pyridine scaffolds have shown selective activity against this pathogen without affecting host cell viability . This selectivity is crucial for developing targeted therapies.
3. Modulation of Receptors:
The compound has been identified as a potential modulator for prokineticin receptors, which are implicated in various physiological processes including pain perception and mood regulation. The patent literature suggests its use in treating disorders such as schizophrenia and cognitive impairments .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Study on Anticancer Properties: A series of thiosemicarbazone derivatives were synthesized with methoxy substitutions, including the 3-(2-methoxyphenyl) variant. These compounds displayed significant selective cytotoxicity against cancer cell lines, suggesting a promising avenue for further development in oncology .
- Chlamydial Inhibition Study: Research demonstrated that specific derivatives could significantly reduce chlamydial inclusions in infected cells while maintaining low toxicity to mammalian cells. This highlights the potential for developing new treatments for chlamydial infections using pyridine derivatives .
Data Summary Table
| Biological Activity | IC50 Range (µM) | Target Cells/Organisms | Remarks |
|---|---|---|---|
| Anticancer Activity | 0.1 – 100 | HeLa, RD, BxPC-3 | Selective antiproliferative effects |
| Antichlamydial Activity | N/A | Chlamydia trachomatis | Selective inhibition without host toxicity |
| Prokineticin Receptor Modulation | N/A | Various | Potential treatment for schizophrenia |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

